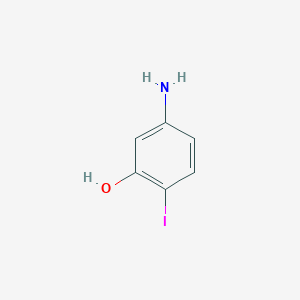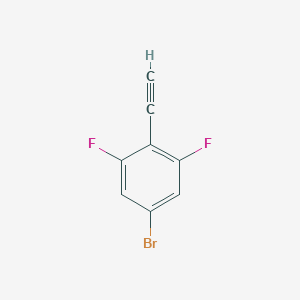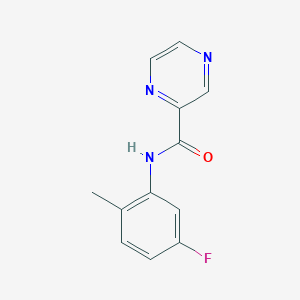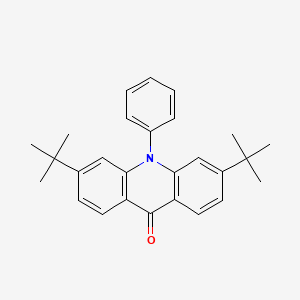
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of tert-butyl groups at the 3 and 6 positions, a phenyl group at the 10 position, and an acridinone core. This compound is often utilized in photoredox catalysis due to its high chemical stability and redox potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,6-di-tert-butylacridin-9(10H)-one with a phenyl-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acridinium salts.
Reduction: Reduction reactions can convert the acridinone core to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include acridinium salts, dihydroacridine derivatives, and various substituted acridinones .
Applications De Recherche Scientifique
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one primarily involves its role as a photocatalyst. Upon light absorption, the compound undergoes photoexcitation, leading to the generation of reactive intermediates. These intermediates can then participate in various chemical transformations, such as hydrogen atom transfer and electron transfer processes. The molecular targets and pathways involved include aromatic substrates and heteroaromatic azoles .
Comparaison Avec Des Composés Similaires
- 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate
- 3,6-Bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-acridinium tetrafluoroborate
Comparison: Compared to similar compounds, 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one exhibits higher chemical stability and a more favorable redox potential, making it a superior photocatalyst. Its unique structural features, such as the presence of tert-butyl groups, contribute to its enhanced performance in photoredox reactions .
Propriétés
Formule moléculaire |
C27H29NO |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
3,6-ditert-butyl-10-phenylacridin-9-one |
InChI |
InChI=1S/C27H29NO/c1-26(2,3)18-12-14-21-23(16-18)28(20-10-8-7-9-11-20)24-17-19(27(4,5)6)13-15-22(24)25(21)29/h7-17H,1-6H3 |
Clé InChI |
TUQNVKXKYRDLPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(N2C4=CC=CC=C4)C=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


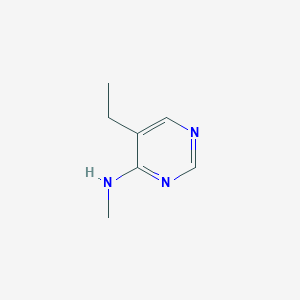
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)
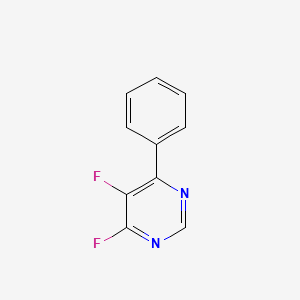
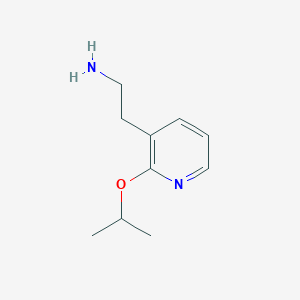
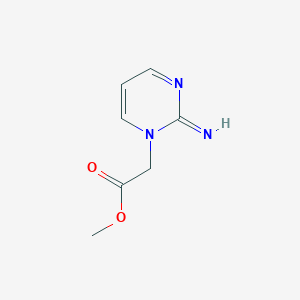

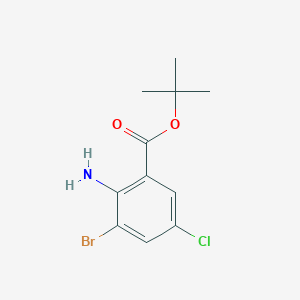

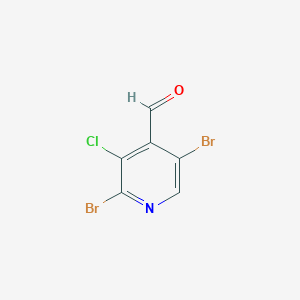
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
